![molecular formula C13H14N2O3S B2804448 1-{[1-(Thiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097866-61-8](/img/structure/B2804448.png)
1-{[1-(Thiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
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Description
The compound “1-{[1-(Thiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a versatile chemical compound with immense potential in scientific research. It is a thiophene-based analog, which is a class of biologically active compounds .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “1-{[1-(Thiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is not explicitly mentioned in the search results.Scientific Research Applications
Pyrrolidine Derivatives in Medicinal Chemistry
Pyrrolidine rings, including pyrrolidine-2,5-diones, are pivotal in medicinal chemistry, offering a versatile scaffold for the development of biologically active compounds. The pyrrolidine structure is prized for its ability to enhance pharmacophore space exploration, contribute to stereochemistry, and increase molecular three-dimensionality, which is crucial for target selectivity and biological activity. The synthesis and functionalization of pyrrolidine rings, including the introduction of thiophene-2-carbonyl groups, have led to the discovery of compounds with varied biological profiles. This highlights the importance of stereochemistry and substituent spatial orientation in drug design, underpinning the development of novel pyrrolidine compounds with enhanced biological activities (Li Petri et al., 2021).
Thiophene Derivatives and Biological Interest
Thiophene derivatives are noted for their broad spectrum of therapeutic properties, driven by their structural diversity and biological activities. The introduction of thiophene moieties into molecules, such as in 1-{[1-(Thiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, can significantly alter their pharmacological profile. The interchange of thiophene rings with other aromatic systems has been explored, with findings indicating that thiophene-containing compounds can exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This underscores the potential of thiophene derivatives in the design and synthesis of new therapeutic agents with optimized biological responses (Drehsen & Engel, 1983).
properties
IUPAC Name |
1-[[1-(thiophene-2-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-11-3-4-12(17)15(11)8-9-6-14(7-9)13(18)10-2-1-5-19-10/h1-2,5,9H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLJJTYYBCOEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(Thiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione |
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